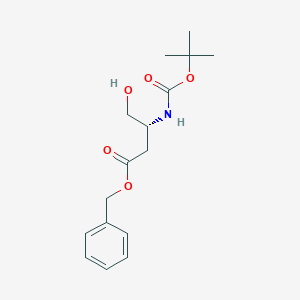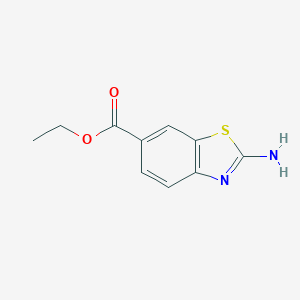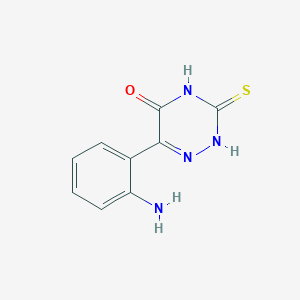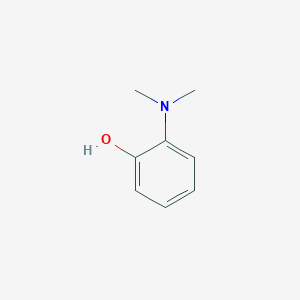
2-(Dimethylamino)phenol
説明
“2-(Dimethylamino)phenol” is a chemical compound with the formula C8H11NO. It is also known by other names such as 2-Aminophenol, N,N-dimethyl- . It can be used in the preparation of ortho-aminomethylphenols and their derivatives, possessing antibacterial and antifungal activity .
Synthesis Analysis
A scalable and green one-minute synthesis of substituted phenols has been developed. This method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under unprecedentedly simple and convenient conditions .
Molecular Structure Analysis
The molecular structure of “2-(Dimethylamino)phenol” consists of a phenol group with a dimethylamino group attached to the second carbon atom in the phenol ring . The molecular weight of this compound is 137.1790 .
Chemical Reactions Analysis
Phenols, including “2-(Dimethylamino)phenol”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of Phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Dimethylamino)phenol” include a molecular weight of 137.1790 . More specific properties such as density, boiling point, and vapor pressure were not found in the search results.
科学的研究の応用
Synthesis and Chemical Properties
Copper(I)-Catalyzed Synthesis : Xu et al. (2010) discussed the synthesis of 2-(phenylthio)phenols, where dimethyl sulfoxide is used as an oxidant in a copper(I)-catalyzed C-S coupling/C-H functionalization process. This synthesis involves the CuI/L [L = (E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one] catalyst system (Xu, Wan, Mao, & Pan, 2010).
NMR Spectroscopy and X-ray Diffraction : Koten et al. (1993) investigated lithium and sodium phenolates of 2-[(dimethylamino)methyl]phenol and their solid-state structures. These complexes were studied using variable-temperature 1 H and 13 C NMR spectroscopy, and their structures were determined by X-ray diffraction (Koten, Schaaf, Jastrzebski, Hogerheide, Smeets, Spek, & Boersma, 1993).
Functional Groups Determination : Evtushenko, Zaitsev, and Ivanov (2003) studied the optical and protolytic properties of 2,4,6-tris[(dimethylamino)methyl]phenol. They determined the ratio of functional groups in these compounds using potentiometric titration in nonaqueous solvents (Evtushenko, Zaitsev, & Ivanov, 2003).
Biological and Environmental Effects
Oxidative Stress Induction in Erythrocytes : Bukowska, Michałowicz, and Duda (2007) observed that 3-(dimethylamino)phenol induced oxidative stress in human erythrocytes, leading to changes in cell morphology and enzyme activities. This compound is a transformation product of ureic herbicides and phenoxyherbicides (Bukowska, Michałowicz, & Duda, 2007).
Ferrihemoglobin Formation and Glutathione S-Conjugates : Ludwig and Eyer (1994, 1995) explored how 4-dimethylaminophenol (DMAP) and its glutathione S-conjugates interacted with ferrihemoglobin, suggesting the involvement of sequential oxidation/addition reactions with quinoid intermediates (Ludwig & Eyer, 1994), (Ludwig & Eyer, 1995).
DNA and Pro-apoptotic Activity : Veselkov et al. (2003) investigated synthetic phenoxazone drugs with aminoalkyl side chains and found that a terminal dimethylamino group is crucial for anti-tumor activity and DNA-binding properties (Veselkov, Maleev, Glibin, Karawajew, & Davies, 2003).
Novel Applications and Complexes
Metal(II) Complexes for DNA Probing : Rani et al. (2020) synthesized Schiff base ligands with 2,4,6-tris[(dimethylamino)methyl]-phenol and their metal(II) complexes, which demonstrated significant DNA interaction and potential anticancer properties (Rani, Kesavan, Haseena, Varatharaj, Rajesh, & Rajagopal, 2020).
Quaternary Ammonium Functionalized Polymers : Li et al. (2014) developed a novel quaternary ammonium functionalized poly(2,6-dimethyl-1,4-phenylene oxide) (PPO-TQA) using 2,4,6-Tri(dimethylaminomethyl)-phenol. This polymer exhibited high conductivity and potential for use in alkaline anion exchange membranes (Li, Liu, Miao, Jin, & Bai, 2014).
作用機序
Target of Action
2-Dimethylaminophenol, also known as 2-(Dimethylamino)phenol, is an organic compound . .
Biochemical Pathways
Biochemical pathways are complex networks of chemical reactions that occur within a cell, and any compound can potentially affect multiple pathways, leading to downstream effects .
Pharmacokinetics
Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound . The ADME properties of 2-Dimethylaminophenol are not well-documented in the available literature. These properties can significantly impact the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
The action environment of a compound refers to how environmental factors influence the compound’s action, efficacy, and stability. For 2-Dimethylaminophenol, it should be stored under inert gas (nitrogen or Argon) at 2-8°C . .
特性
IUPAC Name |
2-(dimethylamino)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-9(2)7-5-3-4-6-8(7)10/h3-6,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUABZJZJXPSZCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6091558 | |
| Record name | 2-(Dimethylamino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6091558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3743-22-4 | |
| Record name | 2-(Dimethylamino)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3743-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Dimethylamino)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003743224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Dimethylamino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6091558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Dimethylaminophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(DIMETHYLAMINO)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6IC0S2JE7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-Dimethylaminophenol participate in the oxidation of haemoglobin?
A1: 2-Dimethylaminophenol is a key intermediate in the autocatalytic oxidation of haemoglobin to ferrihaemoglobin (methemoglobin) by dimethylaniline N-oxide (DANO). [] This process involves a series of reactions where DANO interacts with ferrihaemoglobin or ferricytochrome c, generating N-methylaniline and 2-dimethylaminophenol as products. [] These two compounds then undergo oxidative condensation to form a leuco compound, 2-dimethylamino-4-(N-methylanilino)phenol. [, ] Further oxidation of this leuco compound yields a purple dye, which contributes to the autocatalytic cycle of ferrihaemoglobin formation. []
Q2: What is the structure of the leuco compound formed during the reaction of 2-Dimethylaminophenol with N-methylaniline?
A2: X-ray analysis revealed the leuco compound's structure to be 2-dimethylamino-4-(N-methylanilino)phenol. [, ] This confirms it as the product of N-methylaniline and 2-dimethylaminophenol condensation. []
Q3: Beyond haemoglobin oxidation, what other reactions is 2-Dimethylaminophenol involved in?
A3: 2-Dimethylaminophenols, along with malononitrile, are key building blocks in the synthesis of chromenochromenes. [, ] This process relies on the in situ generation of o-quinone methides from phenolic Mannich bases, which then undergo cycloaddition with 2-aminochromene-3-carbonitrile intermediates (themselves derived from Mannich bases and malononitrile). []
Q4: Can you elaborate on the structure of 2-Dimethylaminophenol and its potential toxicity?
A4: 2-Dimethylaminophenol is a substituted phenol with electron-releasing dimethylamino group. This characteristic allows it to form potentially toxic phenoxyl-free radicals. [] In the context of cigarette smoke, 2-Dimethylaminophenol is identified as one of the most toxic phenols present. []
Q5: Are there any known applications of 2-Dimethylaminophenol in organic synthesis?
A5: 2-Dimethylaminophenol plays a crucial role in proving the structure of Mannich bases of benzoxazolone. [] This is achieved by converting the Mannich base to chloromethyl-benzoxazolone and subsequently reducing it to 2-dimethylaminophenol using lithium aluminum hydride. []
Q6: What analytical techniques are used to study 2-Dimethylaminophenol?
A6: Various methods are employed to analyze 2-Dimethylaminophenol and its derivatives. X-ray analysis has been crucial in elucidating the structure of the leuco compound formed during the reaction with N-methylaniline. [, ] Furthermore, chemical and physicochemical methods are employed to confirm the structure and study the reaction mechanisms. [, ] Identification and quantification of 2-Dimethylaminophenol in complex mixtures like cigarette smoke likely involves techniques like gas chromatography and mass spectrometry. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



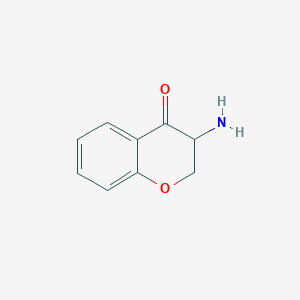

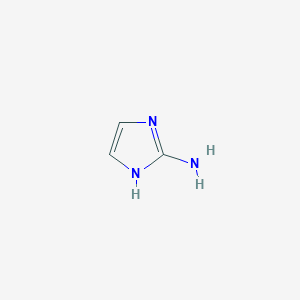



![3,3-Dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B183959.png)




